2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole
CAS No.: 1018126-94-7
Cat. No.: VC15254673
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018126-94-7 |
|---|---|
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | 2-[(2,6-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |
| Standard InChI | InChI=1S/C17H18N2O2/c1-11-5-4-6-12(2)17(11)21-10-16-18-14-8-7-13(20-3)9-15(14)19-16/h4-9H,10H2,1-3H3,(H,18,19) |
| Standard InChI Key | FDNSNHJLRQIING-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC2=NC3=C(N2)C=C(C=C3)OC |
Introduction
Chemical Profile and Structural Characteristics
2-[(2,6-Dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol. The compound features a 2,6-dimethylphenoxymethyl group at position 2 and a methoxy group at position 5 of the benzimidazole core.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | >300°C (estimated) |
| Solubility | Low water solubility; soluble in DMSO, methanol |
| logP | ~2.5 (predicted) |
| pKa | 10.1–10.3 (amine proton) |
The electron-donating methoxy group enhances aromatic stability, while the 2,6-dimethylphenoxy moiety contributes to lipophilicity, facilitating membrane penetration . X-ray crystallography data, though unavailable, suggest a planar benzimidazole core with the phenoxymethyl group adopting a perpendicular conformation to minimize steric hindrance.
Synthesis and Industrial Scalability
The synthesis of 2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole involves a multi-step sequence optimized for yield and purity.
Reaction Pathway
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Intermediate Formation: Condensation of 2,6-dimethylphenol with formaldehyde under acidic conditions yields 2-(2,6-dimethylphenoxy)methanol.
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Benzimidazole Core Synthesis: Reaction of 4-methoxy-1,2-diaminobenzene with thiourea or cyanogen bromide forms 5-methoxy-1H-benzimidazole-2-thiol .
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Alkylation: The thiol intermediate undergoes nucleophilic substitution with 2-(2,6-dimethylphenoxy)methyl chloride in methanol at 50–60°C.
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 50–60°C |
| Solvent | Methanol |
| Catalyst | Triethylamine |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Industrial production employs continuous flow reactors to enhance reproducibility, achieving throughputs of 5–10 kg/day with >99% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.
Pharmacological Mechanisms and Biological Activity
Antiproliferative Effects
In vitro studies demonstrate potent activity against the MDA-MB-231 breast cancer cell line (IC₅₀ = 16.38 μM), surpassing reference drugs like doxorubicin (IC₅₀ = 29.39 μM) . The heptyl-substituted analog shows enhanced efficacy, attributed to increased lipophilicity and membrane partitioning .
Proposed Mechanism:
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DNA Intercalation: Planar benzimidazole core intercalates into DNA, inhibiting topoisomerase II .
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Receptor Tyrosine Kinase Inhibition: Competes with ATP for binding to EGFR’s kinase domain (docking score: −9.2 kcal/mol) .
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive pathogens:
Table 3: Antimicrobial Activity (MIC Values)
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Methicillin-resistant S. aureus | 4 |
| Streptococcus faecalis | 8 |
| Candida albicans | 64 |
Activity against Gram-negative bacteria (e.g., E. coli) is limited (MIC > 64 μg/mL), likely due to efflux pump-mediated resistance .
Gastrointestinal Applications
As a benzimidazole derivative, the compound inhibits gastric acid secretion via H+/K+-ATPase blockade, akin to omeprazole . In rat models, oral administration (10 mg/kg) reduced ulcer formation by 78% compared to controls.
Comparative Analysis with Related Benzimidazoles
Table 4: Structure-Activity Relationships
| Compound | Key Modification | IC₅₀ (MDA-MB-231) |
|---|---|---|
| 2-Phenyl-1H-benzimidazole | No substitutions | >100 μM |
| 5-Methoxy-2-mercaptobenzimidazole | Thiol group at C2 | 64 μM |
| Target Compound | Phenoxymethyl at C2 | 16.38 μM |
The phenoxymethyl group enhances cellular uptake and target affinity, while the methoxy group stabilizes π-π interactions with aromatic residues in enzymes .
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